Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate
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Overview
Description
Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromonaphthalene moiety attached to a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate typically involves the alkylation of diethyl malonate with a bromonaphthalene derivative. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Substituted naphthalene derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the bromonaphthalene moiety.
Bromoacetyl derivatives: Compounds with similar bromine substitution but different ester groups.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate is unique due to the combination of the bromonaphthalene moiety and the propanedioate ester. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or structurally different compounds .
Properties
CAS No. |
832716-18-4 |
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Molecular Formula |
C19H19BrO5 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
diethyl 2-[2-(4-bromonaphthalen-1-yl)acetyl]propanedioate |
InChI |
InChI=1S/C19H19BrO5/c1-3-24-18(22)17(19(23)25-4-2)16(21)11-12-9-10-15(20)14-8-6-5-7-13(12)14/h5-10,17H,3-4,11H2,1-2H3 |
InChI Key |
FYUIYTXSFLBISX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CC1=CC=C(C2=CC=CC=C12)Br)C(=O)OCC |
Origin of Product |
United States |
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